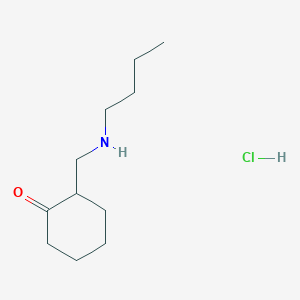
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride is a chemical compound with the molecular formula C11H21NO·HCl It is a derivative of cyclohexanone, featuring a butylaminomethyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride typically involves the reaction of cyclohexanone with butylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylaminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylaminomethyl)cyclohexan-1-one;hydrochloride
- 2-(Ethylaminomethyl)cyclohexan-1-one;hydrochloride
- 2-(Propylaminomethyl)cyclohexan-1-one;hydrochloride
Uniqueness
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride is unique due to the presence of the butylaminomethyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
400053-50-1 |
|---|---|
Fórmula molecular |
C11H22ClNO |
Peso molecular |
219.75 g/mol |
Nombre IUPAC |
2-(butylaminomethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-3-8-12-9-10-6-4-5-7-11(10)13;/h10,12H,2-9H2,1H3;1H |
Clave InChI |
NNHKTTRDJLRDAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1CCCCC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















